molecular formula C14H13NO3 B1349057 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-68-4

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1349057
M. Wt: 243.26 g/mol
InChI Key: WXJPEJGLSPARIH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability would also be studied.


Scientific Research Applications

Medicinal Chemistry and Biological Activity

  • Pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analog have shown significant activity in mouse models. These findings support the potential of pyrrole derivatives in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).
  • The Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, providing a new synthetic pathway for pyrrole derivatives. This method highlights the versatility of pyrroles in synthetic chemistry, offering potential for further functionalization and application in drug development (Galenko et al., 2017).

Materials Science

  • Poly(vinyl alcohol)/acrylic acid hydrogels modified with amine compounds, including pyrrole derivatives, have been developed for medical applications. These modifications aim to enhance the hydrogels' antibacterial and antifungal properties, indicating the potential of pyrrole derivatives in creating advanced biomaterials (Aly & El-Mohdy, 2015).

Corrosion Inhibition

  • Thiazole-based pyridine derivatives, including those with a methoxy-phenyl group, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These studies show that pyrrole derivatives can effectively protect metal surfaces, suggesting their application in industrial corrosion prevention (Chaitra et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.


Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound. If you have a different compound or more specific questions, feel free to ask!


properties

IUPAC Name

1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPEJGLSPARIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

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